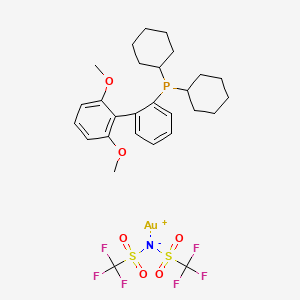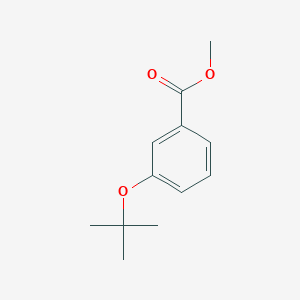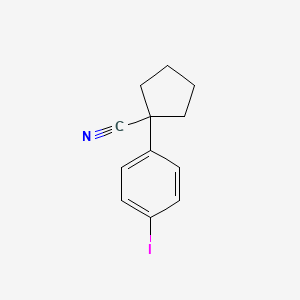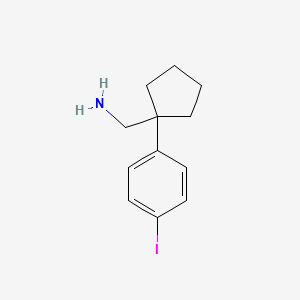
Platinum(4+);tetranitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum(4+);tetranitrate can be synthesized through the reaction of platinum(IV) hydroxide with nitric acid. The process involves dissolving platinum(IV) hydroxide in concentrated nitric acid, followed by evaporation of the solution to obtain the nitrate salt. The reaction can be represented as follows: [ \text{Pt(OH)₄} + 4 \text{HNO₃} \rightarrow \text{Pt(NO₃)₄} + 4 \text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hexahydroxoplatinates(IV) as intermediates. The process includes the optimization of reaction parameters to increase yield and storage stability of the intermediate products. The conditioning scheme of platinum(IV) nitrate is simplified to reduce time and energy costs .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(4+);tetranitrate undergoes various chemical reactions, including:
Oxidation: Platinum(IV) can be reduced to platinum(II) or platinum(0) under certain conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen or hydrazine.
Substitution: Nitrate ligands can be substituted with other ligands, such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogen gas or hydrazine in the presence of a catalyst.
Substitution: Ammonia or chloride salts in aqueous solutions.
Major Products Formed
Oxidation: Platinum(II) or platinum(0) compounds.
Reduction: Platinum(II) nitrate or elemental platinum.
Substitution: Platinum(IV) chloride or platinum(IV) ammine complexes.
Wissenschaftliche Forschungsanwendungen
Platinum(4+);tetranitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Investigated for its potential cytotoxic effects and interactions with biological molecules.
Industry: Utilized in the preparation of platinum-based catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of platinum(4+);tetranitrate involves its interaction with cellular components, particularly DNA. The compound forms adducts with DNA, preventing transcription and replication, thereby inducing apoptosis in cancer cells . The molecular targets include cellular DNA and proteins involved in the replication process. The pathways involved are primarily related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A platinum(II) compound used as an anticancer drug.
Carboplatin: Another platinum(II) compound with similar anticancer properties.
Oxaliplatin: A platinum(II) compound used in chemotherapy.
Uniqueness
Platinum(4+);tetranitrate is unique due to its higher oxidation state (+4) compared to other platinum-based drugs, which are typically in the +2 oxidation state.
Eigenschaften
IUPAC Name |
platinum(4+);tetranitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.Pt/c4*2-1(3)4;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFYVGREOHNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N4O12Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)








